2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetic acid
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Overview
Description
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetic acid typically involves multi-step organic reactionsThe final step involves the acylation of the indole derivative to introduce the acetic acid moiety . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetic acid is not well-documented. like other indole derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of cellular processes .
Comparison with Similar Compounds
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
5-Fluoroindole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C10H7ClFNO2 |
---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
2-(4-chloro-7-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClFNO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) |
InChI Key |
BCKYCMFZNLHHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1F)CC(=O)O)Cl |
Origin of Product |
United States |
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